molecular formula C15H10N2O5 B5722353 2-methyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-methyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No. B5722353
M. Wt: 298.25 g/mol
InChI Key: JEIPMRVZTMVFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained attention due to its potential applications in various scientific fields. It is a yellow crystalline powder with a molecular formula of C16H10N2O5. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively.

Mechanism of Action

The mechanism of action of 2-methyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione have been studied extensively. In vitro studies have shown that this compound inhibits the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. This compound has also been found to have anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound has low toxicity and can be administered safely.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in lab experiments include its low toxicity, high purity, and ease of synthesis. However, the limitations of using this compound include its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-methyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One of the future directions is to study the structure-activity relationship of this compound to identify more potent analogs. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy as a potential anticancer agent. Additionally, this compound can be used as a building block for the synthesis of various functional materials with potential applications in electronics and optoelectronics.
Conclusion:
2-methyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. This compound has shown promise as a potential anticancer agent and building block for the synthesis of various functional materials. Further studies are needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis of 2-methyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been achieved using different methods. One of the commonly used methods involves the reaction of 3-nitrophenoxyacetic acid with 2-methyl-1,2,3,4-tetrahydroisoquinoline-3,4-dione in the presence of a base such as potassium carbonate. The reaction mixture is heated at reflux temperature for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-methyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has shown potential applications in various scientific fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its anticancer activity. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In materials science, this compound has been used as a building block for the synthesis of various functional materials such as liquid crystals and organic semiconductors. In organic synthesis, this compound has been used as a starting material for the synthesis of various other compounds.

properties

IUPAC Name

2-methyl-5-(3-nitrophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c1-16-14(18)12-6-5-11(8-13(12)15(16)19)22-10-4-2-3-9(7-10)17(20)21/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIPMRVZTMVFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

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